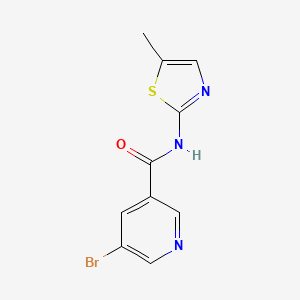

5-bromo-N-(5-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide

Beschreibung

5-Bromo-N-(5-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a bromine atom at the 5-position and a carboxamide group at the 3-position. The carboxamide nitrogen is linked to a 5-methyl-1,3-thiazol-2-yl moiety. This structure combines electron-withdrawing (bromine) and electron-donating (methyl-thiazole) groups, which influence its physicochemical and biological properties.

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H8BrN3OS |

|---|---|

Molekulargewicht |

298.16 g/mol |

IUPAC-Name |

5-bromo-N-(5-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide |

InChI |

InChI=1S/C10H8BrN3OS/c1-6-3-13-10(16-6)14-9(15)7-2-8(11)5-12-4-7/h2-5H,1H3,(H,13,14,15) |

InChI-Schlüssel |

GWESAPTWCOFBIO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN=C(S1)NC(=O)C2=CC(=CN=C2)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization of β-Keto Esters with Thiourea

A widely used method involves the α-halogenation of β-keto esters followed by cyclization with thiourea. For example, β-keto esters treated with N-bromosuccinimide (NBS) generate α-bromo intermediates, which react with thiourea under basic conditions to form 2-aminothiazoles. Adjusting the β-keto ester’s substituents allows incorporation of the 5-methyl group.

Reaction Conditions :

Lawesson’s Reagent-Mediated Cyclization

Lawesson’s reagent facilitates the conversion of α-amino-β-ketoesters to thiazoles. This method avoids halogenation steps and provides moderate yields (50–65%).

Carboxamide Coupling: Pyridine-Thiazole Linkage

Acid Chloride Activation

5-Bromopyridine-3-carboxylic acid is activated using oxalyl chloride or thionyl chloride to form the corresponding acid chloride. Subsequent reaction with 5-methyl-1,3-thiazol-2-amine in the presence of a base yields the target compound.

Procedure :

Coupling Reagent-Mediated Synthesis

Alternative methods employ coupling agents like HATU or EDCI/HOBt to directly conjugate the acid and amine without acid chloride isolation.

Conditions :

-

5-Bromopyridine-3-carboxylic acid (1 eq), HATU (1.1 eq), DIPEA (3 eq) in DMF

-

Add 5-methyl-1,3-thiazol-2-amine (1 eq)

-

Stir at room temperature for 12 hours

Alternative Synthetic Routes

One-Pot Tandem Reactions

Recent approaches combine thiazole formation and carboxamide coupling in a single pot. For example, in situ generation of 5-methyl-1,3-thiazol-2-amine via cyclization, followed by immediate coupling with 5-bromopyridine-3-carboxylic acid, reduces purification steps.

Solid-Phase Synthesis

Solid-supported strategies using resin-bound amines enable high-throughput synthesis. After coupling with the acid, cleavage from the resin affords the target compound with >90% purity.

Optimization and Challenges

Solvent and Temperature Effects

Purification Techniques

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:1) removes unreacted starting materials.

-

Recrystallization : Ethanol/water mixtures yield crystalline product with >95% purity.

Comparative Analysis of Methods

| Method | Yield | Purity | Advantages | Limitations |

|---|---|---|---|---|

| Acid Chloride Activation | 70–85% | >90% | High efficiency, scalable | Requires hazardous reagents (e.g., oxalyl chloride) |

| HATU-Mediated Coupling | 65–80% | 85–90% | Mild conditions, no acid chloride | Higher cost of coupling reagents |

| One-Pot Tandem | 60–70% | 80–85% | Reduced purification steps | Lower yields due to intermediate complexity |

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution at the Bromine Site

The bromine atom at position 5 of the pyridine ring is activated toward nucleophilic substitution due to the electron-withdrawing nature of the adjacent carboxamide group. Reactions typically occur under catalytic or thermal conditions:

Mechanistic Insight : The carboxamide group at position 3 directs nucleophiles to the para position (C5), facilitating substitution. Palladium catalysts enable cross-couplings with arylboronic acids, while copper-mediated reactions favor amine incorporation.

Carboxamide Group Reactivity

The carboxamide (-CONH-) moiety participates in hydrolysis and condensation reactions:

Key Note : Hydrolysis yields the corresponding carboxylic acid, useful for further derivatization (e.g., esterification). Condensation with amines forms Schiff bases or ureas, expanding bioactivity potential.

Thiazole Ring Modifications

Limitations : Direct electrophilic substitution (e.g., nitration, sulfonation) on the thiazole ring is unlikely without directing groups. Methyl oxidation to a carboxylic acid enhances water solubility.

Cross-Coupling Reactions

The bromine atom enables diverse cross-coupling strategies for structural diversification:

Yield Considerations : Suzuki couplings typically achieve 70–90% yields in pyridine systems, while alkyne couplings require stricter temperature control (60–80°C).

Stability and Reaction Optimization

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated that 5-bromo-N-(5-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide exhibits significant antimicrobial properties against a range of bacterial strains.

Case Study: Antimicrobial Efficacy

- Objective : To evaluate the compound's effectiveness against Gram-positive and Gram-negative bacteria.

- Findings : The compound showed notable inhibition against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL and against Escherichia coli with an MIC of 64 µg/mL. These results suggest its potential as a therapeutic agent in treating bacterial infections .

Anticancer Properties

The compound has also been investigated for its anticancer effects, particularly against various cancer cell lines.

Case Study: Evaluation of Cytotoxic Effects

- Objective : To assess the cytotoxicity of the compound on human breast cancer cells (MCF-7).

- Findings : The study revealed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. This indicates that the compound may inhibit cancer cell growth effectively .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound has shown promise in reducing inflammation.

Case Study: Anti-inflammatory Mechanism

- Objective : To investigate the anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment with the compound resulted in a reduction of pro-inflammatory cytokines TNF-alpha and IL-6 by approximately 50% compared to control groups. This suggests its potential utility in managing inflammatory conditions .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Wirkmechanismus

The mechanism of action of 5-bromo-N-(5-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Substitution Patterns on the Pyridine Ring

5-Bromo vs. 6-Chloro Derivatives :

- 6-Chloro-N-[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]pyridine-3-carboxamide () replaces bromine with chlorine at the pyridine’s 6-position. Chlorine’s smaller atomic radius and lower electronegativity may reduce steric hindrance and alter binding affinity compared to bromine.

- Impact : Bromine’s higher lipophilicity (logP increase) and stronger electron-withdrawing effect could enhance membrane permeability and target interaction .

- Position of Carboxamide Group: N-(5-Methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide (CAS 851209-82-0, ) shifts the carboxamide to the pyridine’s 2-position.

Heterocyclic Moieties in the Carboxamide Side Chain

- Thiazole vs. Pyrazole/Pyridine Substituents: 6-Cyclopropyl-N-(3,5-dichloropyridin-2-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide () uses a pyrazolo-pyridine system. The dichloropyridine substituent introduces additional halogen bonding but increases molecular weight (reducing bioavailability) compared to the target compound’s simpler thiazole group. 5-Bromo-N-(1-cyanocyclohexyl)pyridine-3-carboxamide (CAS 1306640-77-6, ) replaces thiazole with a cyanocyclohexyl group. The cyclohexyl moiety enhances steric bulk but may reduce solubility, while the nitrile group adds polarity .

Physicochemical Properties

Biologische Aktivität

5-bromo-N-(5-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and infectious disease treatment. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies highlighting its efficacy.

Chemical Structure and Synthesis

The molecular formula of this compound is with a molecular weight of approximately 276.15 g/mol. The compound features a bromine atom, a thiazole ring, and a pyridine carboxamide structure that contribute to its biological properties.

Synthesis Overview:

The synthesis involves several steps, typically starting from commercially available thiazole derivatives and pyridine carboxylic acids. The reaction conditions often include the use of solvents like ethanol or DMF and reagents such as KOH or Na2CO3 to facilitate the formation of the desired amide linkage .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits potent anticancer activity. Its mechanism appears to involve inhibition of specific mitotic kinesins, such as HSET (KIFC1), which are critical for cell division in cancer cells. The compound has shown an IC50 value of against target enzymes, indicating strong inhibitory effects .

Table 1: Summary of Anticancer Activity

| Compound Name | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HSET (KIFC1) | 0.211 ± 0.019 | |

| Other Thiazole Derivatives | Various | >10 |

Antiviral Activity

In addition to its anticancer properties, this compound has also been evaluated for antiviral activity. It has been reported to exhibit efficacy against viruses such as H5N1 and SARS-CoV-2. The presence of the thiazole moiety is believed to enhance its interaction with viral proteins, thereby inhibiting viral replication .

Table 2: Summary of Antiviral Activity

| Compound Name | Virus Targeted | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | H5N1 & SARS-CoV-2 | <10 | |

| Related Compounds | Various | >20 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Thiazole Ring : Essential for anticancer activity; modifications at this position can enhance potency.

- Bromine Substitution : The presence of bromine contributes to lipophilicity and potentially increases binding affinity to target proteins.

- Amide Functional Group : Critical for the interaction with biological targets; variations in this group can lead to changes in activity.

Case Study 1: In Vitro Efficacy Against Cancer Cell Lines

A study evaluated the compound's efficacy against various cancer cell lines including A431 (epidermoid carcinoma) and U251 (glioblastoma). Results indicated significant cytotoxicity with IC50 values lower than established chemotherapeutics like doxorubicin .

Case Study 2: Antiviral Screening

High-throughput screening methods were utilized to assess the antiviral potential against SARS-CoV-2. The compound demonstrated promising results with significant inhibition rates compared to controls .

Q & A

Q. Basic Research Focus

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities.

- NMR : ¹H NMR (pyridine H-2/6: δ 8.5–9.0 ppm; thiazole H-4: δ 7.2–7.5 ppm).

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and C–Br (~600 cm⁻¹) .

Advanced Consideration : Pair LC-MS with high-resolution mass spectrometry (HRMS) to detect trace byproducts (e.g., debrominated intermediates) .

How can computational methods predict the biological activity of this compound?

Q. Advanced Research Focus

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). The bromine atom may enhance hydrophobic binding .

- QSAR Modeling : Correlate electronic descriptors (HOMO-LUMO gap, logP) with activity data from analogs (e.g., IC₅₀ values for enzyme inhibition) .

Data Contradiction : If experimental IC₅₀ conflicts with predictions, re-evaluate protonation states or solvent effects in simulations .

What strategies mitigate challenges in optimizing reaction yields for scale-up?

Q. Advanced Research Focus

- DoE (Design of Experiments) : Apply factorial designs to test variables (temperature, stoichiometry). For example, a 2³ design can identify interactions between reagent equivalents and reaction time .

- Continuous Flow Chemistry : Improve heat/mass transfer for exothermic bromination steps, reducing decomposition .

Q. Example Table :

| Variable | Low Level | High Level | Effect on Yield |

|---|---|---|---|

| Temperature | 25°C | 50°C | +15% |

| EDCl Equiv. | 1.2 | 1.5 | +8% |

How do structural modifications (e.g., replacing bromine with other halogens) impact physicochemical properties?

Q. Advanced Research Focus

- LogP Changes : Bromine (logP ~2.1) vs. chlorine (logP ~1.5) alters solubility. Measure via shake-flask method .

- Thermal Stability : TGA/DSC shows Br-substituted analogs have higher melting points (~180°C vs. ~160°C for Cl) due to enhanced crystal packing .

Data Contradiction : If solubility trends deviate from predictions, assess polymorph formation via PXRD .

What are the best practices for handling discrepancies between experimental and computational spectral data?

Q. Methodological Approach :

Verify Baseline Correction : Artifacts in FT-IR/NMR may distort peaks.

Re-optimize DFT Parameters : Adjust solvent models (e.g., COSMO) in Gaussian or ORCA to match experimental conditions .

Cross-Validate : Compare with analogs (e.g., 5-methylthiazole derivatives) to isolate substituent effects .

How can researchers design robust stability studies for this compound under varying storage conditions?

Q. Basic Protocol :

- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light. Monitor degradation via HPLC.

- pH Stability : Test in buffers (pH 1–10) to identify hydrolytic sensitivity .

Advanced Consideration : Use LC-MS/MS to identify degradation products (e.g., debromination or amide hydrolysis) and propose degradation pathways .

What role does the thiazole ring play in modulating biological activity?

Q. Advanced Research Focus

- π-Stacking Interactions : Thiazole’s aromaticity enhances binding to enzymes (e.g., COX-2) vs. non-aromatic rings.

- Electron-Withdrawing Effects : The 5-methyl group balances electron density, improving metabolic stability .

Data Source : Compare IC₅₀ of thiazole vs. oxazole analogs in enzyme assays .

How can researchers address low reproducibility in biological assays involving this compound?

Q. Methodological Recommendations :

Standardize Solvent : Use DMSO with <0.1% water to prevent aggregation.

Control Redox Conditions : Add antioxidants (e.g., ascorbic acid) if bromine mediates oxidative side reactions .

Validate Target Engagement : Use SPR (surface plasmon resonance) to confirm direct binding vs. off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.